molecular formula C24H28N2O6S B2801145 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 899749-69-0

2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2801145
CAS No.: 899749-69-0
M. Wt: 472.56
InChI Key: YTJOSQURAJUXNX-UHFFFAOYSA-N
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Description

2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a useful research compound. Its molecular formula is C24H28N2O6S and its molecular weight is 472.56. The purity is usually 95%.
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Biological Activity

The compound 2-((4-Methoxy-3-methylphenyl)sulfonyl)-1-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a complex organic molecule with potential therapeutic applications. Its unique structure suggests possible interactions with biological targets that could lead to significant pharmacological effects. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The compound features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with sulfonyl and methoxy groups. The presence of these functional groups is critical for its biological activity.

Property Value
Molecular FormulaC20H24N2O5S
Molecular Weight396.48 g/mol
SolubilitySoluble in DMSO and ethanol
Melting PointNot specified

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may function as an enzyme inhibitor or receptor modulator, which can alter various signaling pathways in cells. The sulfonyl group is particularly noteworthy for its potential to form strong interactions with amino acid residues in proteins.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values around 3.79 µM.
  • A549 (lung cancer) : IC50 values reported at 26 µM for related compounds.
  • Hep-2 (laryngeal cancer) : Significant inhibition noted with IC50 values around 3.25 mg/mL for structurally similar compounds.

These findings suggest that the compound may also possess anticancer properties, warranting further investigation.

Anti-inflammatory Effects

Compounds derived from pyrazole and similar scaffolds have been documented for their anti-inflammatory properties. The sulfonamide functionality may contribute to modulating inflammatory responses by inhibiting key enzymes involved in inflammation.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Pyrazole Derivatives : A study published in MDPI highlighted that pyrazole derivatives exhibited significant anticancer activity against MCF7 and A549 cell lines, indicating a potential pathway for the tested compound's efficacy .
  • Enzyme Inhibition Studies : Research has shown that sulfonamide derivatives can inhibit carbonic anhydrase and other enzymes critical in cancer progression .
  • Cytotoxicity Assessments : Various derivatives were screened for cytotoxicity against multiple cell lines, showing promising results that suggest the need for further exploration of the specific compound's effects .

Properties

IUPAC Name

2-(4-methoxy-3-methylphenyl)sulfonyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O6S/c1-16-13-18(8-9-20(16)29-2)33(27,28)26-12-11-25-10-6-7-19(25)23(26)17-14-21(30-3)24(32-5)22(15-17)31-4/h6-10,13-15,23H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTJOSQURAJUXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCN3C=CC=C3C2C4=CC(=C(C(=C4)OC)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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